REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:43])[CH2:3][CH2:4][CH:5]=[C:6]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH2:10][O:9][C:8]2[CH:17]=[CH:18][C:19]([CH2:21][CH2:22][O:23]C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)=[CH:20][C:7]1=2.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O1CCOCC1>[CH3:43][N:2]([CH3:1])[CH2:3][CH2:4][CH:5]=[C:6]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH2:10][O:9][C:8]2[CH:17]=[CH:18][C:19]([CH2:21][CH2:22][OH:23])=[CH:20][C:7]1=2
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Name
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11-(3-dimethylaminopropylidene)-2-(2-triphenylmethyloxyethyl)-6,11-dihydrodibenz[b,e]oxepin
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Quantity
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0.92 g
|
Type
|
reactant
|
Smiles
|
CN(CCC=C1C2=C(OCC3=C1C=CC=C3)C=CC(=C2)CCOC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C
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Name
|
|
Quantity
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20 mL
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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60 mg
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is heated
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Type
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TEMPERATURE
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Details
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at reflux for two hours
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Duration
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2 h
|
Type
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DISTILLATION
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Details
|
The solvent is distilled away under reduced pressure
|
Type
|
EXTRACTION
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Details
|
the residue is extracted with 200 ml of ethylacetate
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Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium hydrochloride solution in oder
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
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DISTILLATION
|
Details
|
The solvent is distilled away under reduced pressure
|
Type
|
CUSTOM
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Details
|
The resultant residue is purified by column chromatography on silica gel (eluent: ethylacetate triethylamine=10:1 )
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCC=C1C2=C(OCC3=C1C=CC=C3)C=CC(=C2)CCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |